molecular formula C15H12O6 B1682844 Swerchirin CAS No. 521-65-3

Swerchirin

Cat. No. B1682844
CAS RN: 521-65-3
M. Wt: 288.25 g/mol
InChI Key: GNSHHHWDGOHNPC-UHFFFAOYSA-N
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Description

Swerchirin is a xanthone present in the plant Swertia chirayita . This plant is known for its hypoglycemic potential and is used for the management of diabetes and associated disorders . Swerchirin is one of the most important xanthones in the plant extract and has been identified to significantly influence insulin release and reduce blood sugar levels .


Synthesis Analysis

Swerchirin is extracted from the Swertia chirayita plant. The aerial parts of the plant are extracted with acetone 80%. Phenolic and non-phenolic constituents of the extract are separated during several processes . The phenolic fraction is injected into a high-performance liquid chromatography (HPLC) system, which consists of a C18 column and a gradient methanol: 0.1% formic acid mode . This method allows the purification of six xanthones from the plant, including Swerchirin .


Molecular Structure Analysis

Swerchirin belongs to the class of organic compounds known as xanthones. These are polycyclic aromatic compounds containing a xanthene moiety conjugated to a ketone group at carbon 9 .

Scientific Research Applications

Pharmacological Importance and Quantification

Swerchirin, identified in Swertia longifolia Boiss., demonstrates significant pharmacological activities, including antimalarial, antihepatotoxic, and hypoglycemic effects. A high-performance liquid chromatography (HPLC) method has been validated for the accurate quantification of Swerchirin, emphasizing its importance in pharmacological research (Shekarchi et al., 2010).

Hepatoprotective Activity

Research has demonstrated the hepatoprotective properties of Swerchirin extracted from Swertia longifolia Boiss. against paracetamol-induced hepatotoxicity in mice. This activity highlights its potential application in developing therapies for liver damage (Sadeghi et al., 2006).

Anti-Diabetic Properties

A study on Swertia chirayita, which contains Swerchirin, indicated its anti-diabetic properties through in vitro biochemical assays. This research supports the use of Swertia chirayita and Swerchirin in exploring treatments for type 2 diabetes (Phoboo et al., 2013).

Antioxidant and Enzyme Inhibitory Activities

Investigations into the antioxidant, anti-acetylcholinesterase, anti-amylase, and anti-glucosidase activities of Swertia species and their compounds, including Swerchirin, have shown promising results. These findings suggest potential applications in treating oxidative stress-related diseases, Alzheimer's disease, and diabetes (Nag et al., 2015).

Future Directions

The future directions for Swerchirin research involve understanding the exact mechanism of its compounds and developing the overall safety of such plant formulations . More research efforts are needed to characterize these compounds, specifically for human application . Biotechnological interventions are also being considered to ensure the conservation of Swertia chirayita, an endangered species, to promote its future application in modern medicine .

properties

IUPAC Name

1,8-dihydroxy-3,5-dimethoxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O6/c1-19-7-5-9(17)12-11(6-7)21-15-10(20-2)4-3-8(16)13(15)14(12)18/h3-6,16-17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNSHHHWDGOHNPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)O)C(=O)C3=C(C=C(C=C3O2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80200102
Record name Swerchirin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80200102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Swerchirin

CAS RN

521-65-3
Record name Swerchirin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=521-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Swerchirin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521653
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Swerchirin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80200102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SWERCHIRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QQB9X426DM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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